molecular formula C20H16N4OS B3561101 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 61554-83-4

2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No.: B3561101
CAS No.: 61554-83-4
M. Wt: 360.4 g/mol
InChI Key: YSXDIJVVDSNNBC-UHFFFAOYSA-N
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Description

2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrimidinylthio group, and an o-tolyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group can be introduced via nucleophilic substitution reactions, where a pyrimidinylthiol reacts with a suitable electrophilic intermediate.

    Attachment of the o-Tolyl Group: The o-tolyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-((Pyrimidin-2-ylthio)methyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-((Pyrimidin-2-ylthio)methyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    2-((Pyrimidin-2-ylthio)methyl)-3-(m-tolyl)quinazolin-4(3H)-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 2-((Pyrimidin-2-ylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the o-tolyl group may impart distinct steric and electronic effects compared to other similar compounds.

Properties

IUPAC Name

3-(2-methylphenyl)-2-(pyrimidin-2-ylsulfanylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-14-7-2-5-10-17(14)24-18(13-26-20-21-11-6-12-22-20)23-16-9-4-3-8-15(16)19(24)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDIJVVDSNNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360086
Record name 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-[(2-pyrimidinylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61554-83-4
Record name 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-[(2-pyrimidinylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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